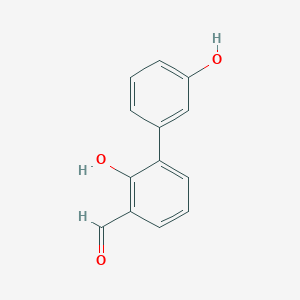

2-Formyl-6-(3-hydroxyphenyl)phenol

Description

2-Formyl-6-(3-hydroxyphenyl)phenol (CAS: 1258637-02-3), also known as 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde or 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde, is a biphenyl derivative featuring a formyl group (-CHO) and two phenolic hydroxyl (-OH) groups at specific positions (positions 2 and 3' on the biphenyl scaffold) . Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol (calculated from the formula).

Properties

IUPAC Name |

2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-8-10-4-2-6-12(13(10)16)9-3-1-5-11(15)7-9/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEYJUIYCMXVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685033 | |

| Record name | 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258637-02-3 | |

| Record name | 2,3'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions .

Another method involves the formylation of 3-hydroxyphenylphenol using formylating agents such as formic acid or formic anhydride in the presence of a catalyst. The reaction conditions may vary depending on the specific reagents and catalysts used .

Industrial Production Methods

Industrial production of 2-Formyl-6-(3-hydroxyphenyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

Oxidation: 2-Carboxy-6-(3-hydroxyphenyl)phenol.

Reduction: 2-Hydroxymethyl-6-(3-hydroxyphenyl)phenol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-formyl-6-(3-hydroxyphenyl)phenol serves as an intermediate in the synthesis of complex organic molecules. Its derivatives are used to study reaction mechanisms and develop new synthetic pathways.

Biology

Research indicates that derivatives of this compound exhibit biological activities , including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies suggest potential applications in cancer treatment due to their ability to inhibit tumor cell growth.

Medicine

In medicinal chemistry, compounds derived from 2-formyl-6-(3-hydroxyphenyl)phenol are explored for their potential as therapeutic agents . They may modulate biological pathways relevant to diseases such as diabetes and cardiovascular conditions. For example, certain derivatives have been investigated for their role as inhibitors of cyclooxygenase enzymes, which are implicated in inflammation and cancer progression.

Industry

The compound is also utilized in industrial applications, particularly in the production of dyes and pigments . Its unique chemical structure allows it to participate in reactions that yield vibrant colors suitable for various materials.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Chemistry | Synthesis of organic intermediates | Used in developing new synthetic routes |

| Biology | Antimicrobial and anticancer studies | Showed effectiveness against specific pathogens |

| Medicine | Therapeutic agent development | Potential for treating metabolic diseases |

| Industry | Dye and pigment production | Valuable for creating colorants with specific properties |

Case Studies

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of 2-formyl-6-(3-hydroxyphenyl)phenol exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the interaction of the hydroxyl group with bacterial cell membranes, leading to cell lysis.

- Cancer Research : In a recent investigation, a derivative was evaluated for its ability to inhibit the growth of colorectal cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells.

- Dye Production : An industrial application study highlighted the use of this compound in synthesizing azo dyes. The resulting dyes showed excellent stability and colorfastness, making them suitable for textile applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its biphenyl backbone with strategically positioned functional groups. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-Formyl-6-(3-hydroxyphenyl)phenol | C₁₃H₁₀O₃ | Formyl, two phenolic -OH | Biphenyl with meta-hydroxyphenyl |

| CHNQ (Chloronaphthoquinone quercetin) | C₂₅H₁₅ClO₇ | Chloronaphthoquinone, multiple -OH | Flavonoid-naphthoquinone hybrid |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | C₇H₆O₂ | Formyl, one phenolic -OH | Monocyclic aromatic aldehyde |

Key Observations :

- CHNQ () shares phenolic -OH groups but incorporates a chloronaphthoquinone moiety, enhancing redox activity and steric bulk compared to the simpler biphenyl structure of the target compound.

- Salicylaldehyde lacks the biphenyl system and additional -OH group, reducing its capacity for hydrogen bonding and π-π interactions compared to 2-Formyl-6-(3-hydroxyphenyl)phenol.

Antioxidant Activity

Phenolic compounds are often studied for antioxidant properties.

Physicochemical Properties

Table 2: Computed Physicochemical Properties (Representative Examples)

| Property | 2-Formyl-6-(3-hydroxyphenyl)phenol | CHNQ | Salicylaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.22 | 470.84 | 122.12 |

| Hydrogen Bond Donors | 2 | 5 | 1 |

| Hydrogen Bond Acceptors | 3 | 7 | 2 |

| LogP (Predicted) | ~2.1 (estimated) | ~4.3 | ~1.3 |

Notes:

- The higher LogP of CHNQ reflects increased lipophilicity due to its naphthoquinone and chloro substituents, whereas the target compound’s LogP suggests moderate solubility in polar solvents .

- The biphenyl structure of 2-Formyl-6-(3-hydroxyphenyl)phenol may enhance thermal stability compared to monocyclic analogs like salicylaldehyde.

Q & A

Q. What statistical approaches validate the reproducibility of bioactivity data?

- Methodological Answer :

- ANOVA : Compare triplicate assays to assess intra-experimental variability.

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.